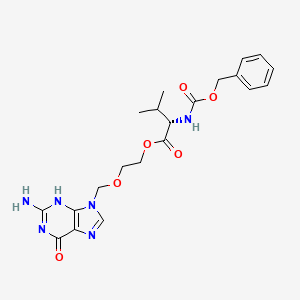

Benzyloxycarbonyl valacyclovir

描述

Contextualizing Benzyloxycarbonyl Valacyclovir (B1662844) as a Key Intermediate in Antiviral Prodrug Synthesis

Benzyloxycarbonyl valacyclovir serves as a pivotal precursor in the production of valacyclovir, a widely used antiviral drug. smolecule.commedchemexpress.commedchemexpress.com The synthesis of valacyclovir often involves the condensation of N-protected valine with acyclovir (B1169). thepharmajournal.com In this process, the benzyloxycarbonyl (Cbz or Z) group acts as a protecting group for the amine functionality of the L-valine amino acid. smolecule.com This protection is crucial to prevent unwanted side reactions during the esterification of acyclovir with L-valine. thepharmajournal.comgoogle.com

The most common synthetic route involves reacting acyclovir with N-benzyloxycarbonyl-L-valine (Cbz-L-valine) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like dimethylformamide (DMF). smolecule.comthepharmajournal.comgoogle.com This reaction yields this compound. The final step to obtain valacyclovir is the removal of the Cbz protecting group, typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. thepharmajournal.comscirp.orgasianpubs.org The resulting valacyclovir can then be converted to its hydrochloride salt for pharmaceutical use. thepharmajournal.com This multi-step synthesis highlights the indispensable role of this compound as a stable, isolatable intermediate that facilitates the efficient and controlled production of the final active prodrug. synzeal.com

The Role of Prodrug Strategies in Enhancing Bioavailability and Pharmacokinetic Properties of Parent Compounds

Prodrugs are inactive or less active drug derivatives that are converted into the active parent drug within the body through enzymatic or chemical biotransformation. pharmacologycanada.orgtandfonline.com This strategic approach is a cornerstone of modern medicinal chemistry, aimed at overcoming inherent limitations of drug candidates, such as poor solubility, low bioavailability, and rapid metabolism. mdpi.comnih.gov By modifying the physicochemical properties of a drug, the prodrug approach can significantly improve its absorption, distribution, metabolism, and excretion (ADME) profile. allucent.com

Historical Development of Valacyclovir as an L-Valyl Ester Prodrug of Acyclovir

The development of valacyclovir is a classic example of a successful prodrug strategy. Acyclovir, a potent antiviral agent against herpes viruses, suffers from low and variable oral bioavailability, typically ranging from 15% to 30%. scirp.orgfortunejournals.com This poor absorption limited its clinical utility, necessitating frequent high doses. epain.orgnih.gov To address this, scientists developed valacyclovir, the L-valyl ester prodrug of acyclovir. fortunejournals.comasu.edudrugbank.com

Valacyclovir was patented in 1987 and approved for medical use in 1995. wikipedia.orgwikipedia.org Structurally, it is identical to acyclovir with the addition of the amino acid L-valine. asu.edu After oral administration, valacyclovir is rapidly and extensively converted to acyclovir and L-valine by first-pass metabolism in the gastrointestinal tract and liver, likely by an enzyme called valacyclovir hydrolase. fortunejournals.comdrugbank.com This conversion results in acyclovir bioavailability that is three to five times greater than that achieved with oral acyclovir alone, reaching approximately 55%. asianpubs.orgfortunejournals.comwikipedia.org This enhanced bioavailability allows for less frequent dosing and achieves higher plasma concentrations of acyclovir, improving therapeutic efficacy. fortunejournals.comepain.org

Advantages of the Prodrug Approach in Drug Development

The prodrug approach offers numerous advantages in the drug development process, making it a powerful tool to optimize therapeutic outcomes. nih.gov These benefits include:

Improved Bioavailability: By increasing a drug's lipophilicity or solubility, prodrugs can enhance its absorption from the gastrointestinal tract. pharmacologycanada.orgallucent.comnih.gov

Enhanced Permeability: Prodrugs can be designed to utilize specific transporter proteins in the gut wall, facilitating their absorption into the bloodstream. tandfonline.comnih.gov

Increased Stability: Prodrugs can protect the active drug from degradation in the harsh environment of the stomach and intestines. tandfonline.com

Site-Specific Delivery: Prodrugs can be designed to be activated at a specific target site in the body, thereby increasing efficacy and reducing systemic side effects. tandfonline.comnih.gov

Prolonged Duration of Action: By modifying the drug's metabolism and excretion, prodrugs can extend its half-life, leading to a more sustained therapeutic effect and less frequent dosing. tandfonline.comallucent.com

Improved Patient Compliance: Less frequent dosing and reduced side effects can lead to better patient adherence to treatment regimens. nih.govallucent.com

Overcoming Formulation Challenges: Prodrugs can improve the solubility of a drug, making it easier to formulate into various dosage forms. mdpi.comewadirect.com

Significance of this compound in Advanced Pharmaceutical Research

The significance of this compound in advanced pharmaceutical research extends beyond its role as a synthetic intermediate. It serves as a valuable tool for researchers exploring new antiviral therapies and drug delivery systems. smolecule.commedchemexpress.com

The benzyloxycarbonyl (Cbz) protecting group allows for selective chemical modifications at other parts of the valacyclovir molecule. smolecule.com By removing the Cbz group under specific conditions, researchers can introduce different functional groups to create novel valacyclovir derivatives. smolecule.com This allows for the investigation of structure-activity relationships, potentially leading to the development of new antiviral agents with improved properties such as:

Enhanced potency against resistant viral strains.

Targeted delivery to specific tissues or cells.

Reduced side effects .

Furthermore, this compound is used as a reference standard in analytical chemistry for the identification and quantification of impurities that may arise during the synthesis of valacyclovir. medchemexpress.comsynzeal.com Ensuring the purity of the final drug product is a critical aspect of pharmaceutical quality control.

Current Research Landscape and Future Directions for this compound

The current research landscape involving this compound continues to focus on process optimization and the synthesis of novel antiviral compounds. Researchers are exploring more efficient and environmentally friendly methods for the synthesis of this compound and its subsequent conversion to valacyclovir. asianpubs.org This includes investigating alternative coupling reagents and catalysts to improve yields and reduce the formation of impurities. thepharmajournal.com

Future research directions may involve:

Development of Novel Prodrugs: Using this compound as a starting point, scientists may design and synthesize new prodrugs of acyclovir or other antiviral agents with even better pharmacokinetic profiles. epain.orgnih.gov

Exploration of New Protecting Groups: While the Cbz group is effective, research into other protecting groups for the synthesis of valacyclovir and its analogs could lead to more efficient and cost-effective manufacturing processes.

Investigation of Drug-Drug Interactions: Studies on the metabolic pathways of this compound and its derivatives can help predict and understand potential interactions with other drugs. smolecule.com

Application in Targeted Drug Delivery: The principles learned from the synthesis and modification of this compound could be applied to the development of targeted drug delivery systems for other therapeutic agents.

Structure

3D Structure

属性

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O6/c1-13(2)15(24-21(30)33-10-14-6-4-3-5-7-14)19(29)32-9-8-31-12-27-11-23-16-17(27)25-20(22)26-18(16)28/h3-7,11,13,15H,8-10,12H2,1-2H3,(H,24,30)(H3,22,25,26,28)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSUAJRZJTUOEA-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10924945 | |

| Record name | (S)-2-((2-Imino-6-oxo-2,3-dihydro-1H-purin-9(6H)-yl)methoxy)ethyl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124832-31-1 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-valine 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124832-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyloxycarbonyl valacyclovir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124832311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2-((2-Imino-6-oxo-2,3-dihydro-1H-purin-9(6H)-yl)methoxy)ethyl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZYLOXYCARBONYL VALACYCLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5326179KU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Benzyloxycarbonyl Valacyclovir

Advanced Synthetic Routes for Benzyloxycarbonyl Valacyclovir (B1662844)

The predominant and most well-documented method for synthesizing benzyloxycarbonyl valacyclovir involves the direct esterification of acyclovir (B1169) with a protected amino acid. This route is favored for its efficiency but necessitates careful optimization to control impurities, particularly stereoisomers.

Condensation Reactions Utilizing N-Carbobenzyloxy-L-Valine and Acyclovir

The cornerstone of this compound synthesis is the condensation reaction between N-Carbobenzyloxy-L-valine (Cbz-L-valine) and the primary hydroxyl group of acyclovir asianpubs.orgresearchgate.net. This reaction forms an ester linkage, yielding the desired N-protected valacyclovir intermediate asianpubs.orgdrugfuture.comthepharmajournal.com. The process is typically conducted in an organic solvent, with dimethylformamide (DMF) being a common choice asianpubs.orgthepharmajournal.com.

To facilitate the esterification between the carboxylic acid of Cbz-L-valine and the alcohol of acyclovir, a coupling agent is essential. Dicyclohexylcarbodiimide (B1669883) (DCC) is widely employed for this purpose asianpubs.orgdrugfuture.comthepharmajournal.com. DCC activates the carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the hydroxyl group of acyclovir nih.gov.

The reaction is significantly accelerated by the addition of a catalytic amount of 4-Dimethylaminopyridine (B28879) (DMAP) asianpubs.orgresearchgate.netdrugfuture.com. DMAP acts as an acyl transfer catalyst; the O-acylisourea intermediate transfers the acyl group to DMAP, which in turn reacts with acyclovir to form the final ester product nih.gov. This catalytic cycle enhances the reaction rate and helps to suppress the formation of side products, such as N-acylurea, leading to higher yields of the desired this compound nih.govorganic-chemistry.org. The primary byproduct of the DCC coupling is dicyclohexylurea (DCU), a solid that precipitates out of the reaction mixture and can be removed by filtration asianpubs.org.

The efficiency and purity of the final product are highly dependent on the reaction conditions. Key parameters that require careful optimization include temperature, solvent, and reaction duration.

Solvent System: Dimethylformamide (DMF) is a frequently used solvent for the condensation reaction, as it effectively dissolves the reactants asianpubs.orgthepharmajournal.com.

Temperature: Temperature control is critical for minimizing side reactions, particularly racemization. Initial synthetic routes performed at approximately 60°C resulted in the formation of 3-4% of the undesired D-isomer impurity asianpubs.org. Through controlled experiments, it was determined that lowering the reaction temperature significantly reduces the rate of racemization. The optimized temperature range has been identified as -5°C to 0°C, which can limit the formation of the D-isomer to approximately 1% asianpubs.orgresearchgate.net.

Reaction Time: An optimized reaction time at the reduced temperature of -5°C to 0°C is approximately 6 hours asianpubs.orgresearchgate.net. This duration is sufficient for the reaction to proceed to completion while minimizing the risk of impurity formation associated with prolonged reaction times.

Investigations into Stereoselectivity and Enantiomeric Purity During Synthesis of this compound

Maintaining the stereochemical integrity of the L-valine moiety is one of the most significant challenges in the synthesis of this compound. The desired product must retain the L-configuration to be converted into the biologically active L-valyl ester of acyclovir.

The primary stereochemical impurity is the D-isomer of this compound, often designated as D-4 asianpubs.org. This impurity arises from the racemization of the Cbz-L-valine starting material or the product under the reaction conditions asianpubs.org. The formation of this diastereomer is particularly sensitive to temperature.

As detailed in the table below, research has demonstrated a direct correlation between the reaction temperature and the percentage of the D-4 impurity formed.

| Reaction Temperature (°C) | D-4 Impurity (%) | Source |

|---|---|---|

| -10 to -5 | 1.0 | asianpubs.org |

| -5 to 0 | 1.0 | asianpubs.org |

| ca. 60 | 3-4 | asianpubs.org |

Studies also revealed that racemization can occur during the work-up procedure, specifically during the distillation of the DMF solvent at elevated temperatures (e.g., 85°C) over extended periods asianpubs.org.

The primary strategy to mitigate racemization is the strict control of the reaction temperature during the coupling step asianpubs.org. By maintaining the temperature between -5°C and 0°C, the formation of the D-4 impurity can be effectively suppressed to levels around 1% asianpubs.orgresearchgate.net.

Further control is achieved by optimizing the work-up conditions. Minimizing the time and temperature required for solvent distillation is crucial to prevent further racemization of the synthesized product asianpubs.org. Should the D-4 impurity level be unacceptably high, purification can be undertaken. Crystallization from a suitable solvent system, such as an acetone-water combination, has been shown to effectively reduce the D-4 content in the final intermediate product asianpubs.org.

Deprotection Strategies for this compound to Yield Valacyclovir

The removal of the benzyloxycarbonyl (Cbz) protecting group from this compound is a critical step in the synthesis of the antiviral drug valacyclovir. This transformation is most commonly achieved through catalytic hydrogenation, a method favored for its efficiency and clean reaction profile.

Catalytic Hydrogenation Utilizing Palladium-Based Catalysts (e.g., Pd/C, Pd on Alumina)

Catalytic hydrogenation stands as the predominant method for the deprotection of the Cbz group in the synthesis of valacyclovir. This process involves the use of a palladium catalyst to facilitate the cleavage of the Cbz group, yielding the desired valacyclovir. The initial synthesis reported by Beauchamp and co-workers utilized a 5% palladium on carbon (Pd/C) catalyst for this transformation. researchgate.net An alternative and optimized process employs palladium supported on alumina (B75360). researchgate.netasianpubs.org This catalytic hydrogenation is a key step that converts the protected N-carbobenzyloxy valacyclovir intermediate into the final active pharmaceutical ingredient. thepharmajournal.com

The reaction is typically carried out under hydrogen pressure. For instance, a pressure of 4 kg/cm ² has been successfully applied. asianpubs.org The choice of catalyst is crucial, with both 5% Pd/C and palladium on alumina being effective. researchgate.netasianpubs.org The use of palladium on carbon is a common approach for the removal of the carbobenzyloxy group to produce valacyclovir. thepharmajournal.com

Following the catalytic reaction, the catalyst is removed by filtration, often through a bed of celite or hyflow, to yield the crude valacyclovir. asianpubs.org This crude product then undergoes further purification to meet the stringent purity requirements for pharmaceuticals.

The choice of solvent system and reaction parameters plays a significant role in the efficiency and outcome of the deprotection of this compound via catalytic hydrogenation.

In early synthetic routes, a mixture of methanol (B129727), tetrahydrofuran (B95107) (THF), and aqueous hydrochloric acid was employed as the solvent system for the palladium-catalyzed deprotection. researchgate.netasianpubs.org An optimized process, however, utilizes dimethylformamide (DMF) as the reaction solvent with a palladium on alumina catalyst. researchgate.netasianpubs.org This optimized process has been shown to yield crude valacyclovir in 92% yield with 98.5% purity. asianpubs.org

The reaction is typically conducted under hydrogen pressure, for example, at 4 kg/cm ² and a temperature of approximately 30°C. asianpubs.org Following the reaction, a significant portion of the solvent (around 70%) is removed by distillation under vacuum at a temperature below 80°C. asianpubs.org The pH of the concentrated solution is then adjusted to 3.0-4.0 with aqueous HCl at 10°C before the catalyst is filtered off. asianpubs.org

It has been observed that prolonged heating during the work-up can lead to racemization. Specifically, distilling DMF at 85°C for 10-12 hours can contribute to the formation of the D-isomer impurity. asianpubs.org To mitigate this, purification of the N-Cbz valacyclovir intermediate is often performed. An acetone-water solvent combination has proven effective in reducing the D-isomer content from 3.5% to 2.0%. researchgate.netasianpubs.org

Table 1: Solvent Screening for the Purification of N-Cbz Valacyclovir

| Entry | Solvent(s) Composition | Solvent Ratio | D-isomer (%) |

| 1 | Acetone + water | 2:1 | 2.1 |

| 2 | Acetone + water | 4:1 | 2.0 |

Data sourced from an efficient and large-scale synthesis process for valacyclovir. asianpubs.org

After deprotection, the resulting valacyclovir hydrochloride often contains the corresponding D-isomer impurity. asianpubs.org Various solvent systems have been screened to purify the final product, with aqueous acetonitrile (B52724) showing success in reducing the D-isomer content. asianpubs.org

A significant challenge in the synthesis of valacyclovir via catalytic hydrogenation is the removal of residual palladium from the final product. asianpubs.org Palladium is a heavy metal that must be controlled to very low levels in active pharmaceutical ingredients (APIs) to comply with regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), which often require levels to be below 10 ppm. asianpubs.orgscirp.org Conventional purification methods like treatment with activated charcoal or activated clay have been found to be of little use in effectively removing these metallic impurities. asianpubs.org

To address this issue, various resin-based trapping techniques have been explored. Among the different resins screened, T-63 resin has been identified as being highly efficient in reducing the palladium content to less than 10 ppm. asianpubs.org This polystyrene co-polymer resin is macroporous with high porosity and a large surface area, which facilitates the selective trapping of palladium. scirp.orgscirp.org The process involves treating an aqueous solution of valacyclovir hydrochloride with the T-63 resin, followed by filtration and precipitation of the purified product. asianpubs.org

Other reagents like thiourea, ethylene (B1197577) diamine tetraacetic acid (EDTA), and Zeolites have been investigated for palladium removal, but they were not as effective as the resin-based approach. scirp.orgscirp.org The use of T-63 resin with a 10% load has been shown to be particularly effective. asianpubs.org

Table 2: Efficiency of T-63 Resin in Palladium Removal

| Entry | Resin | Load (%) | Pd content (ppm) |

| 1 | T-63 | 5 | 15 |

| 2 | T-63 | 10 | < 10 |

Data sourced from a study on palladium metal trapping in valacyclovir HCl. asianpubs.org

This resin-based purification step is a critical part of the manufacturing process, ensuring that the final valacyclovir product meets the stringent quality and safety standards required for pharmaceuticals.

Alternative Deprotection Methods and their Feasibility

While catalytic hydrogenation is the most common method for the deprotection of this compound, alternative strategies using different protecting groups and deprotection conditions have been explored to circumvent the issues associated with hydrogen gas and heavy metal catalysts.

One notable alternative involves the use of the tert-butyloxycarbonyl (Boc) protecting group instead of the benzyloxycarbonyl (Cbz) group. google.comgoogle.com The Boc group can be removed under less severe, non-hydrogenation conditions, typically using an acid. google.com This approach involves the condensation of Boc-protected valine with acyclovir to form Boc-protected valacyclovir, which is subsequently deprotected using an acid like hydrochloric acid to yield valacyclovir hydrochloride. google.comgoogle.com

The deprotection of Boc-valacyclovir can be carried out under mild conditions using a one to ten-fold excess of a mineral acid, with aqueous hydrochloric acid being a preferred choice. google.com Other acids such as trifluoroacetic acid, phosphoric acid, and formic acid can also be used. google.com This method avoids the need for specialized equipment like an autoclave required for catalytic hydrogenation. google.com

However, the use of Boc-protection and acid-mediated deprotection is not without its own challenges. The process can sometimes lead to the formation of degradation products, such as acyclovir and guanine (B1146940). google.com The choice of solvent for this deprotection step is also important, with options including water, lower alcohols (methanol, ethanol, isopropanol), or mixtures thereof. google.com

Synthesis of N-Alkylated this compound Derivatives and Related Impurities

The synthesis of N-alkylated derivatives of this compound is relevant to the study of potential process-related impurities in the production of valacyclovir. These derivatives can be synthesized by the N-alkylation of N-carbobenzyloxy-L-valine, followed by condensation with acyclovir.

For instance, N-ethyl-N-carbobenzyloxy-L-valine can be prepared by reacting N-Cbz-L-valine with ethyl iodide in the presence of a base like sodium hydride in a solvent mixture such as tetrahydrofuran and dimethylformamide. thepharmajournal.com The resulting N-ethylated intermediate can then be condensed with acyclovir using a coupling agent like dicyclohexylcarbodiimide (DCC) and a base such as 4-dimethylaminopyridine (DMAP) in DMF to yield the protected N-ethylated valacyclovir. thepharmajournal.com Subsequent removal of the Cbz group via catalytic hydrogenation would produce the N-ethyl valacyclovir impurity. thepharmajournal.com

A similar process can be employed to synthesize the N-methyl derivative using a suitable methylating agent. thepharmajournal.com The synthesis of these N-alkylated derivatives is crucial for their characterization and for developing analytical methods to detect and control them as impurities in the final valacyclovir product.

Another approach involves the N-alkylation of the N-arylmethoxycarbonyl valacyclovir compound directly. google.com This can be achieved by reacting the protected valacyclovir with an alkylating agent (e.g., RX, ROMs, or ROTs, where R is an alkyl group) in an ether solvent in the presence of a base like sodium hydride. google.com The resulting N-alkylated this compound intermediate can then be deprotected to yield the N-alkyl valacyclovir. google.com

Characterization of Process-Related Impurities of Valacyclovir Derived from this compound

The synthesis of valacyclovir from this compound can lead to the formation of several process-related impurities. These impurities can arise from side reactions during the synthesis or from the starting materials themselves. The identification, synthesis, and characterization of these impurities are essential for ensuring the quality and safety of the final drug product.

One common impurity is the D-isomer of valacyclovir, which can be formed due to racemization during the synthesis, particularly during the deprotection step or subsequent work-up. asianpubs.org The D-isomer content needs to be carefully controlled and is often reduced through purification of both the N-Cbz valacyclovir intermediate and the final valacyclovir product. asianpubs.org

N-alkylated impurities, such as N-methyl valacyclovir and N-ethyl valacyclovir, can also be formed. thepharmajournal.com These are typically synthesized for use as reference standards in analytical methods. The synthesis involves the condensation of N-alkylated N-carbobenzyloxy valine with acyclovir, followed by deprotection. thepharmajournal.com

Another potential impurity is Valacyclovir EP Impurity E, which is chemically defined as 2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl N-(benzyloxycarbonyl)-L-valinate. synzeal.com This is essentially the starting material, this compound, and its presence in the final product indicates an incomplete deprotection reaction.

Development of Synthetic Pathways for Specific Impuritiesrsc.org

The production of high-purity active pharmaceutical ingredients (APIs) is a critical objective in pharmaceutical manufacturing. A thorough understanding of the impurity profile of a drug substance is essential for developing robust and well-controlled synthetic processes. In the context of valacyclovir synthesis, where this compound often serves as a key intermediate, several related substances have been identified. thepharmajournal.com The development of specific synthetic pathways for these impurities is crucial for their unequivocal identification, characterization, and for their use as reference standards in analytical methods to monitor and control the quality of the final drug product. connectjournals.com

The most common route to valacyclovir involves the condensation of N-benzyloxycarbonyl-L-valine (Cbz-L-valine) with acyclovir, which yields this compound. asianpubs.orgresearchgate.net This intermediate is then deprotected via catalytic hydrogenation to produce valacyclovir. asianpubs.org Impurities can be introduced through starting materials or generated during the synthesis and degradation. quickcompany.in Research has focused on intentionally synthesizing these potential impurities to understand their formation and to facilitate the development of analytical methods capable of detecting them. thepharmajournal.com

Detailed studies have outlined the synthetic routes for several potential impurities of valacyclovir that are closely related to the benzyloxycarbonyl-protected intermediate. These syntheses often mimic the main reaction pathway but utilize modified starting materials or introduce side reactions.

Synthesis of Valacyclovir Impurity C

Valacyclovir Impurity C, chemically named 2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl) methoxy]ethyl-N-methyl-L-valinate, is an example of an impurity formed from a modified starting material. thepharmajournal.com Its synthesis involves the condensation of N-methyl-N-carbobenzyloxy valine with acyclovir. This reaction is typically catalyzed by dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a base in a solvent like dimethylformamide (DMF). The resulting protected intermediate is then deprotected through catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrochloric acid and methanol to yield the hydrochloride salt of Impurity C. thepharmajournal.com

Synthesis of Valacyclovir Impurity D

The synthesis of Impurity D involves the N-ethylation of the starting material, N-carbobenzyloxy-L-valine. thepharmajournal.com This is achieved by reacting N-Cbz-L-valine with ethyl iodide in the presence of a strong base such as sodium hydride. The resulting N-ethylated intermediate is then condensed with acyclovir using DCC and DMAP. The final step is the removal of the carbobenzyloxy protecting group via catalytic hydrogenation to form Impurity D. thepharmajournal.com

Synthesis of Alanine (B10760859) Analogue Impurity

Another potential impurity arises from contamination of the L-valine starting material with L-alanine. If N-benzyloxycarbonyl-L-alanine is present during the initial coupling reaction, it will condense with acyclovir in the same manner as its valine counterpart. The subsequent deprotection step then yields the alanine analogue of valacyclovir. The synthesis of this impurity follows the same process as the main drug substance, simply substituting the valine-derived starting material with the corresponding alanine derivative. thepharmajournal.com

The following table summarizes the synthetic approaches for these specific impurities.

| Impurity | Key Starting Materials | Key Reagents/Catalysts | Synthetic Step | Final Step |

|---|---|---|---|---|

| Impurity C (N-methyl-L-valinate analogue) | N-methyl-N-Carbobenzyloxy valine, Acyclovir | DCC, DMAP | Condensation | Catalytic Hydrogenation (Deprotection) |

| Impurity D (N-ethyl-L-valinate analogue) | N-ethyl-N-Carbobenzyloxy-L-valine, Acyclovir | DCC, DMAP | Condensation | Catalytic Hydrogenation (Deprotection) |

| Alanine Analogue | N-benzyloxycarbonyl-L-alanine, Acyclovir | DCC, DMAP | Condensation | Catalytic Hydrogenation (Deprotection) |

Academic Research on Derivatives and Analogs of Benzyloxycarbonyl Valacyclovir

Synthesis and Evaluation of Modified Benzyloxycarbonyl Valacyclovir (B1662844) Structures

The synthesis of valacyclovir, the L-valyl ester prodrug of acyclovir (B1169), is a critical process aimed at improving the oral bioavailability of the parent antiviral drug. nih.gov A common synthetic route involves the condensation of N-protected valine with acyclovir. thepharmajournal.com The benzyloxycarbonyl (Cbz) group is a frequently used protecting group for the amino function of L-valine during this synthesis. The process typically involves reacting N-benzyloxycarbonyl-L-valine with acyclovir in the presence of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like dimethylformamide (DMF). thepharmajournal.comasianpubs.org Following the condensation to form N-Cbz-valacyclovir, the Cbz group is removed, often through catalytic hydrogenation using palladium on carbon, to yield valacyclovir. thepharmajournal.com

N-Alkylated and Other Chemically Modified Analogs

During the synthesis of valacyclovir, various related substances and impurities can be formed, some of which are N-alkylated analogs. For instance, N-methyl valacyclovir and N-ethyl valacyclovir have been identified as impurities in European and American pharmacopeias. google.com The synthesis of these specific N-alkylated derivatives has been explored to create reference standards for quality control. google.com

One described synthetic route to N-alkyl valacyclovir compounds starts with an N-arylmethoxycarbonyl protected valacyclovir as an intermediate. This intermediate undergoes an N-alkylation reaction, followed by the removal of the protecting group to generate the final N-alkylated product. google.com For example, the synthesis of an N-ethyl valacyclovir analog (referred to as Impurity D in some literature) involves the N-ethylation of N-carbobenzyloxy-L-valine using ethyl iodide in the presence of a base like sodium hydride. The resulting N-ethylated intermediate is then condensed with acyclovir, followed by deprotection via catalytic hydrogenation to yield the final N-ethylated valacyclovir analog. thepharmajournal.com

Similarly, N-methylated analogs have been synthesized by condensing N-methyl-N-carbobenzyloxy valine with acyclovir, followed by hydrogenation. thepharmajournal.com Beyond simple alkylation, other modifications have been explored. Novel N-substituted derivatives of acyclovir itself have been synthesized, such as monomethylation at various positions of the guanine (B1146940) ring and the creation of tricyclic analogs by linking positions 1 and N-2 with an isopropeno group. nih.gov While these are modifications of the parent drug, the synthetic principles could be applied to benzyloxycarbonyl valacyclovir intermediates.

Exploration of Different Protecting Groups in Valacyclovir Synthesis

The choice of the amino-protecting group for valine is a crucial aspect of valacyclovir synthesis, influencing reaction conditions and the purity of the final product. The benzyloxycarbonyl (Cbz) group is a traditional choice, typically removed by catalytic hydrogenation. asianpubs.org However, this method can sometimes lead to the formation of impurities and may require specific catalysts and pressure conditions. thepharmajournal.comasianpubs.org

To circumvent some of the issues associated with the Cbz group, other protecting groups have been investigated. The tert-butoxycarbonyl (Boc) group is a notable alternative. researchgate.net The synthesis using N-Boc-L-valine can be achieved by coupling it with acyclovir using agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC). researchgate.net A key advantage of the Boc group is that its removal can be accomplished under less severe acidic conditions, for instance, using hydrochloric acid, which can be a more scalable and cleaner process. researchgate.netgoogle.com Other protecting groups mentioned in the literature for potential use include the N-formyl group. google.com The selection of the protecting group and the deprotection method is a critical factor in optimizing the synthesis of valacyclovir and its derivatives, aiming for high yield and purity. asianpubs.org

Impact of Structural Modifications on Prodrug Characteristics

Structural modifications of the valacyclovir scaffold are primarily aimed at enhancing its prodrug characteristics, which include modulating its enzymatic stability and its affinity for cellular transporters to improve oral bioavailability.

Modulating Enzymatic Stability through Dipeptide Conjugates and Stereoisomers

One strategy to improve the prodrug properties of acyclovir involves the creation of dipeptide ester conjugates. A series of stereoisomeric valine-valine-acyclovir (Val-Val-ACV) dipeptide prodrugs were designed to modulate enzymatic stability. nih.gov These include L-Val-L-Val-ACV (LLACV), L-Val-D-Val-ACV (LDACV), D-Val-L-Val-ACV (DLACV), and D-Val-D-Val-ACV (DDACV). nih.gov

| Prodrug | Intestinal Homogenate Half-Life (min) | Liver Homogenate Half-Life (min) |

|---|---|---|

| LLACV | 4.7 ± 0.3 | 2.9 ± 0.1 |

| LDACV | 31.5 ± 1.5 | 17.3 ± 0.9 |

| DLACV | 106.6 ± 7.8 | 43.3 ± 2.1 |

| DDACV | > 300 | > 300 |

Data derived from a study on the metabolism of dipeptide prodrugs of acyclovir. nih.gov

Altering Affinity for Transporters

The improved oral bioavailability of valacyclovir over acyclovir is largely due to its recognition and uptake by the human peptide transporter 1 (PepT1), which is highly expressed in the small intestine. nih.govdrugbank.com Therefore, structural modifications can significantly impact prodrug efficacy by altering the affinity for this transporter.

Research on the dipeptide prodrugs of acyclovir also explored their interaction with peptide transporters. While the incorporation of D-amino acids enhances enzymatic stability, it can also affect transporter affinity. Studies have shown that the incorporation of two D-valine moieties, as in DDACV, enhances enzymatic stability but also largely abolishes its affinity for PepT1. nih.gov However, the inclusion of a single D-amino acid, as in LDACV and DLACV, confers high metabolic stability without completely eliminating its affinity for the transporter. nih.gov

The intestinal permeability of valacyclovir is significantly inhibited by other known PepT1 substrates, confirming its reliance on this transport pathway. For example, the dipeptide glycylsarcosine (B1347041) and the aminocephalosporin cefadroxil (B1668780) significantly reduce the effective permeability (Peff) of valacyclovir. nih.govdrugbank.com In contrast, substances not transported by PepT1, such as the amino acid L-valine, have no inhibitory effect. nih.govdrugbank.com This specificity underscores the importance of the L-amino acid ester structure for optimal PepT1-mediated transport.

| Inhibitor (25 mM) | Substrate for/Type | % Inhibition of Valacyclovir Permeability |

|---|---|---|

| Glycylsarcosine | PepT1 | ~50% |

| Cefadroxil | PepT1 | ~80% |

| L-Valine | Amino Acid Transporter | No significant inhibition |

| L-Histidine | Amino Acid Transporter | No significant inhibition |

Data derived from studies on the intestinal permeability of valacyclovir. nih.govdrugbank.com

Implications of Derivative Research for Next-Generation Antiviral Prodrugs

The research into derivatives of this compound and related acyclovir prodrugs provides crucial insights for the design of next-generation antiviral therapies. The success of valacyclovir established the prodrug principle as a highly effective strategy to overcome the poor oral bioavailability of potent nucleoside analogs. nih.gov This has paved the way for the development of other successful prodrugs, such as valganciclovir, the valine ester of ganciclovir. nih.gov

Studies on modified structures, such as dipeptide conjugates and stereoisomers, highlight a key challenge in prodrug design: the balance between enzymatic stability and transporter affinity. While increased stability can prevent premature hydrolysis of the prodrug in the gut lumen, it may also reduce the molecule's recognition by transporters like PepT1, thereby negating the intended absorption advantage. nih.gov Future designs of amino acid or peptide-based prodrugs will need to carefully optimize this balance. The finding that incorporating a single D-amino acid can enhance stability without abolishing transporter affinity is a significant step in this direction. nih.gov

Furthermore, the exploration of different types of ester linkages and other chemical modifications continues to be a promising area. For example, bile acid conjugates of acyclovir have been synthesized and shown to have enhanced antiviral activity against certain herpesviruses, suggesting that targeting other transporter systems (like the apical sodium-dependent bile acid transporter) is a viable strategy.

The development of novel antiviral agents remains a high priority, especially in the face of emerging viral threats and drug resistance. contagionlive.com The knowledge gained from modifying and optimizing acyclovir prodrugs, including the synthetic routes involving intermediates like this compound, serves as a foundational blueprint. This research informs rational drug design, allowing for the creation of new prodrugs with improved pharmacokinetic profiles, better targeting, and enhanced efficacy against a broader range of viruses. nih.govresearchgate.net

Regulatory and Quality Assurance Considerations in Benzyloxycarbonyl Valacyclovir Research

Adherence to ICH Guidelines for Impurity Profiling

The International Council for Harmonisation (ICH) provides guidelines that are fundamental to the control of impurities in new drug substances. europa.eujpionline.org Specifically, the ICH Q3A(R2) guideline outlines the thresholds for reporting, identifying, and qualifying impurities. ich.orggmp-compliance.org Benzyloxycarbonyl valacyclovir (B1662844), as a key intermediate in the synthesis of valacyclovir, can also be a process-related impurity in the final API. nih.govsynzeal.com Therefore, adherence to ICH Q3A is crucial.

Organic impurities that can arise during the synthesis, purification, and storage of valacyclovir must be summarized and evaluated. ich.org These can include starting materials, by-products, other intermediates, and degradation products. jpionline.org The ICH has established specific thresholds for reporting and qualifying these impurities, which are based on the maximum daily dose of the drug. ich.orgasianpubs.org For a high-dosage drug like valacyclovir, the threshold for identifying and qualifying any unspecified impurity is particularly stringent. nih.govasianpubs.org

Key ICH Q3A(R2) Thresholds for Impurity Management:

| Threshold Type | Maximum Daily Dose ≤ 2g/day | Maximum Daily Dose > 2g/day | Purpose |

| Reporting Threshold | 0.05% | 0.03% | The level above which an impurity must be reported in a registration application. ich.orgfda.gov |

| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% | The level above which an impurity's structure must be determined. jpionline.org |

| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% | The level above which an impurity's biological safety must be established. ich.orgfda.gov |

Qualification is the process of gathering and assessing data to establish the biological safety of an individual impurity at a specified level. ich.orgfda.gov If an impurity is present in a new drug substance at a level higher than the qualification threshold, its safety must be justified. fda.gov

Analytical Method Validation for Research and Development Purposes

To accurately profile impurities like benzyloxycarbonyl valacyclovir, the analytical methods used must be validated to ensure they are suitable for their intended purpose. fda.govich.org The ICH Q2(R1) guideline provides a framework for validating analytical procedures. gmp-compliance.orgfda.gov This guideline is applicable to the four most common types of analytical procedures: identification tests, quantitative tests for impurities, limit tests for the control of impurities, and quantitative tests of the active moiety. ich.org

During the research and development of valacyclovir synthesis, analytical methods such as High-Performance Liquid Chromatography (HPLC) are developed and validated to separate and quantify the API from its related substances, including the this compound intermediate. nih.govresearchgate.netresearchgate.net

Typical Validation Characteristics for Analytical Procedures (ICH Q2(R1)):

| Validation Characteristic | Description |

| Accuracy | The closeness of test results to the true value. researchgate.net |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. researchgate.netresearchgate.net |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. nih.gov |

| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov |

| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. nih.gov |

| Range | The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. nih.gov |

The validation of these methods ensures that the data generated on the purity of this compound and other intermediates is reliable and can be used to make critical decisions about process control and product quality. researchgate.netstarodub.nl

Control of Process-Related Impurities and their Characterization

This compound is a crucial intermediate in one of the common synthetic routes to valacyclovir. google.comthepharmajournal.com In this process, N-benzyloxycarbonyl-L-valine is condensed with acyclovir (B1169). thepharmajournal.com The benzyloxycarbonyl protecting group is then removed, typically by catalytic hydrogenation, to yield valacyclovir. thepharmajournal.comgoogle.com

Several potential process-related impurities can arise from this synthesis, which must be controlled and characterized:

Unreacted Starting Materials: Residual N-benzyloxycarbonyl-L-valine and acyclovir can carry through to the final product if not adequately removed.

Intermediate as an Impurity: this compound (often designated as Valacyclovir Impurity E) can be present in the final API if the deprotection step is incomplete. nih.govsynzeal.com

By-products and Side-reaction Products: By-products from the coupling reaction, such as those formed from coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), must be removed. google.com Other impurities, such as N-formyl valacyclovir, can also form during synthesis or storage. google.comgoogle.com

Isomeric Impurities: The synthesis process must be controlled to prevent racemization and limit the formation of the D-isomer of valacyclovir. asianpubs.orgresearchgate.netquickcompany.in

Reagents, Ligands, and Catalysts: Impurities can also originate from reagents like 4-(dimethylamino)pyridine (DMAP), which is used as a catalyst. nih.gov Heavy metal catalysts, such as palladium used in the deprotection step, must also be effectively removed. asianpubs.orgresearchgate.net

The management of these impurities is achieved by optimizing reaction conditions (e.g., temperature), implementing effective purification steps like crystallization, and using validated analytical methods to monitor their levels. asianpubs.orgquickcompany.in

Common Process-Related Impurities in Valacyclovir Synthesis:

| Impurity Name | Origin |

| Acyclovir | Unreacted starting material. google.com |

| Guanine (B1146940) | Degradation product. google.com |

| N-benzyloxycarbonyl valacyclovir (Impurity E) | Incomplete deprotection of the intermediate. nih.govsynzeal.com |

| D-Valacyclovir | Isomeric impurity formed due to racemization. asianpubs.orgresearchgate.net |

| N-formyl valacyclovir | By-product formed during synthesis or storage. google.comgoogle.com |

| 4-(dimethylamino)pyridine (DMAP) | Catalyst used in the coupling reaction. nih.gov |

Intellectual Property and Patent Landscape Surrounding Valacyclovir and its Synthesis Intermediates

The intellectual property surrounding valacyclovir and its synthesis is complex, with numerous patents covering the compound itself, its formulations, and various manufacturing processes. The original composition of matter patent for valacyclovir (U.S. Patent No. 4,957,924) disclosed its synthesis via the esterification of acyclovir with a protected valine, specifically mentioning the use of a carboxybenzyl (Cbz) protected valine, which leads to the this compound intermediate. google.comgoogle.combiospace.com

Subsequent patents have focused on improving the synthesis and purification of valacyclovir, often aiming to reduce impurities and improve yields. These include:

Alternative Protecting Groups: Patents describe the use of other protecting groups for the valine amino acid, such as the tert-butoxycarbonyl (Boc) group, to avoid the need for catalytic hydrogenation for deprotection. google.comgoogle.comgoogle.com

Improved Purification Methods: Inventions have been made relating to novel crystallization and purification techniques to reduce specific impurities, including isomeric impurities. google.comquickcompany.in

Novel Crystalline Forms: Patents have been granted for different polymorphic and hydrated forms of valacyclovir hydrochloride. googleapis.com

Continuous Flow Processes: More recent innovations include the development of continuous flow reactor processes for the deprotection step, aiming for better control over impurities like acyclovir and guanine. google.com

The existence of these patents highlights the ongoing research and development efforts to create more efficient, cost-effective, and purer methods for synthesizing valacyclovir. For any new research on this compound, a thorough understanding of this patent landscape is essential to avoid infringement and to identify opportunities for novel intellectual property. biospace.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。